molecular formula C8H15BN2O2 B13346016 (1-(Pentan-3-yl)-1H-pyrazol-4-yl)boronic acid

(1-(Pentan-3-yl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B13346016
M. Wt: 182.03 g/mol
InChI Key: YTKSRAIWSBTKTQ-UHFFFAOYSA-N
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Description

(1-(Pentan-3-yl)-1H-pyrazol-4-yl)boronic acid: is a boronic acid derivative featuring a pyrazole ring substituted with a pentan-3-yl group Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Pentan-3-yl)-1H-pyrazol-4-yl)boronic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1-(Pentan-3-yl)-1H-pyrazol-4-yl)boronic acid can undergo oxidation reactions to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction could produce pyrazole alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1-(Pentan-3-yl)-1H-pyrazol-4-yl)boronic acid is valuable for its role in cross-coupling reactions, enabling the synthesis of complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds .

Biology and Medicine

The pyrazole ring is known for its biological activity, making this compound a potential candidate for drug development. It can be used in the synthesis of pharmaceuticals targeting various diseases, including cancer and inflammatory conditions .

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and materials science applications. Its versatility in forming carbon-carbon bonds makes it useful in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of (1-(Pentan-3-yl)-1H-pyrazol-4-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The pyrazole ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1-(Pentan-3-yl)-1H-pyrazol-4-yl)boronic acid lies in its combination of a boronic acid group with a pyrazole ring, providing a versatile scaffold for various chemical reactions and potential biological activities. This dual functionality makes it a valuable compound in both synthetic chemistry and medicinal research.

Properties

Molecular Formula

C8H15BN2O2

Molecular Weight

182.03 g/mol

IUPAC Name

(1-pentan-3-ylpyrazol-4-yl)boronic acid

InChI

InChI=1S/C8H15BN2O2/c1-3-8(4-2)11-6-7(5-10-11)9(12)13/h5-6,8,12-13H,3-4H2,1-2H3

InChI Key

YTKSRAIWSBTKTQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)C(CC)CC)(O)O

Origin of Product

United States

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